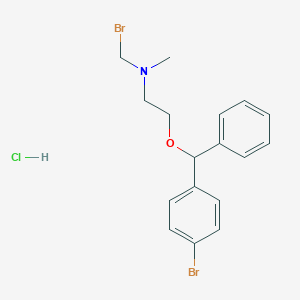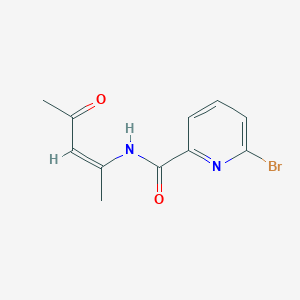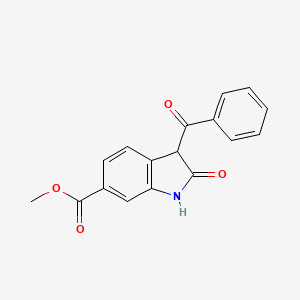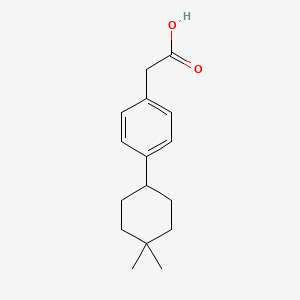![molecular formula C19H26N2O6 B12838769 tert-Butyl 3-[(1R)-1-(benzyloxycarbonylamino)-2-methoxy-2-oxo-ethyl]azetidine-1-carboxylate](/img/structure/B12838769.png)
tert-Butyl 3-[(1R)-1-(benzyloxycarbonylamino)-2-methoxy-2-oxo-ethyl]azetidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 3-[(1R)-1-(benzyloxycarbonylamino)-2-methoxy-2-oxo-ethyl]azetidine-1-carboxylate: is a synthetic organic compound with the molecular formula C19H26N2O6 and a molecular weight of 378.43 g/mol . This compound is notable for its azetidine ring, which is a four-membered nitrogen-containing ring, and its tert-butyl ester group, which is commonly used in organic synthesis for protecting carboxylic acids.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-[(1R)-1-(benzyloxycarbonylamino)-2-methoxy-2-oxo-ethyl]azetidine-1-carboxylate typically involves multiple stepsThe reaction conditions often involve the use of protecting groups, such as the tert-butyl group, to prevent unwanted reactions at specific sites on the molecule .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl 3-[(1R)-1-(benzyloxycarbonylamino)-2-methoxy-2-oxo-ethyl]azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove protecting groups or to convert functional groups to their reduced forms.
Substitution: The azetidine ring and the benzyloxycarbonylamino group can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions often involve nucleophiles such as amines or alkoxides under basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, tert-Butyl 3-[(1R)-1-(benzyloxycarbonylamino)-2-methoxy-2-oxo-ethyl]azetidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for the development of new compounds .
Biology and Medicine: In biological and medical research, this compound can be used to study the effects of azetidine-containing molecules on biological systems. It may also serve as a precursor for the synthesis of potential pharmaceutical agents .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the development of new polymers and coatings .
Mecanismo De Acción
The mechanism of action of tert-Butyl 3-[(1R)-1-(benzyloxycarbonylamino)-2-methoxy-2-oxo-ethyl]azetidine-1-carboxylate involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, potentially inhibiting or modifying their activity. The benzyloxycarbonylamino group may also play a role in the compound’s biological activity by interacting with proteins and other biomolecules .
Comparación Con Compuestos Similares
- tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate
- tert-Butyl 3-[(methylsulfonyl)oxy]azetidine-1-carboxylate
Comparison: Compared to similar compounds, tert-Butyl 3-[(1R)-1-(benzyloxycarbonylamino)-2-methoxy-2-oxo-ethyl]azetidine-1-carboxylate is unique due to its combination of functional groups. The presence of the benzyloxycarbonylamino group and the methoxy group provides additional sites for chemical modification, making it a versatile intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C19H26N2O6 |
|---|---|
Peso molecular |
378.4 g/mol |
Nombre IUPAC |
tert-butyl 3-[(1R)-2-methoxy-2-oxo-1-(phenylmethoxycarbonylamino)ethyl]azetidine-1-carboxylate |
InChI |
InChI=1S/C19H26N2O6/c1-19(2,3)27-18(24)21-10-14(11-21)15(16(22)25-4)20-17(23)26-12-13-8-6-5-7-9-13/h5-9,14-15H,10-12H2,1-4H3,(H,20,23)/t15-/m1/s1 |
Clave InChI |
DWXGNGBRRBUXET-OAHLLOKOSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1CC(C1)[C@H](C(=O)OC)NC(=O)OCC2=CC=CC=C2 |
SMILES canónico |
CC(C)(C)OC(=O)N1CC(C1)C(C(=O)OC)NC(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


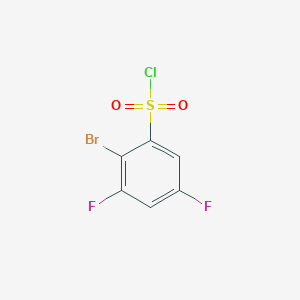

![N-[2-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-ethyl]-2-fluoro-benzamide](/img/structure/B12838690.png)
